molecular formula C15H13N3O4S B5249664 3-(2-ETHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-(2-ETHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B5249664
M. Wt: 331.3 g/mol
InChI Key: WGVWPOURALMBEP-UHFFFAOYSA-N
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Description

3-(2-Ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of an ethylanilino group and a nitro group attached to a benzisothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and bases, such as sodium hydroxide, for nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzisothiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylanilino group may also play a role in binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzisothiazole derivatives, such as:

Uniqueness

The uniqueness of 3-(2-ethylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylanilino group enhances its lipophilicity and potential for interaction with biological membranes, while the nitro group contributes to its reactivity and potential for forming bioactive intermediates .

Properties

IUPAC Name

N-(2-ethylphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-2-10-5-3-4-6-13(10)16-15-12-8-7-11(18(19)20)9-14(12)23(21,22)17-15/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVWPOURALMBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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